REACTION_CXSMILES
|
FC1C=CC(C(C2C=CC=C3C=2C=CC=C3[C:18]2[C:30]3[C:29]4[C:24](=[CH:25][C:26](C(N5CCN(C)CC5)=O)=[CH:27][CH:28]=4)[NH:23][C:22]=3[C:21]([C:40]([NH2:42])=[O:41])=[CH:20][CH:19]=2)=O)=CC=1.[BH4-].[Na+]>C(O)C.Cl>[C:21]1([C:40]([NH2:42])=[O:41])[C:22]2[NH:23][C:24]3[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:30]=2[CH:18]=[CH:19][CH:20]=1 |f:1.2|
|
Name
|
4-(5-(4-fluorobenzoyl)naphthalen-1-yl)-7-(4-methylpiperazine-1-carbonyl)-9H-carbazole-1-carboxamide
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=C3C=CC=C(C3=CC=C2)C2=CC=C(C=3NC4=CC(=CC=C4C23)C(=O)N2CCN(CC2)C)C(=O)N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=2C3=CC=CC=C3NC12)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |